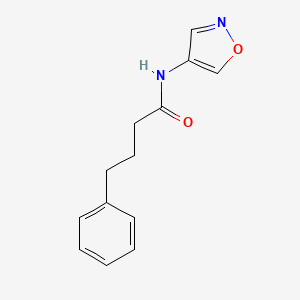

N-(isoxazol-4-yl)-4-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(isoxazol-4-yl)-4-phenylbutanamide” is a compound that belongs to the family of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been the subject of research in medicinal chemistry due to their wide spectrum of biological activities and therapeutic potential . They have been known for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Both of these transformations are sufficiently universal and are equally popular with synthetic chemists .Chemical Reactions Analysis

The chemical reactions of isoxazole derivatives have been a focus of many studies . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Neuroprotective Effects

Research has demonstrated that derivatives of N-(isoxazol-4-yl)-4-phenylbutanamide exhibit significant anticonvulsant and neuroprotective effects. One study highlighted the synthesis of N-(substituted benzothiazol-2-yl)amide derivatives, which were evaluated for their anticonvulsant activities. Among these, a compound showed promising results as a potential lead in the search for safer and effective anticonvulsants with neuroprotective effects, emphasizing its potential in addressing neurological disorders (Hassan, Khan, & Amir, 2012).

Isoxazolidine Synthesis for Drug Discovery

Isoxazolidines, closely related to isoxazole derivatives, play a crucial role in organic synthesis, drug discovery, and chemical biology. A novel method for the stereoselective synthesis of methyleneoxy-substituted isoxazolidines was developed, involving copper-catalyzed aminooxygenation/cyclization. This method provides a pathway to substituted isoxazolidines with excellent yields and diastereoselectivities, underlining the importance of isoxazole derivatives in synthesizing complex molecules for pharmaceutical applications (Karyakarte, Smith, & Chemler, 2012).

Apoptosis Inducers in Cancer Therapy

The chemical genetics approach has been used to identify apoptosis inducers, leveraging cell- and caspase-based assays. This approach led to the discovery of small molecules, including isoxazole derivatives, that exhibit apoptosis-inducing activities. Through medicinal chemistry and biological studies, compounds with potent in vivo anticancer activity were identified, highlighting the role of isoxazole derivatives in the development of new anticancer agents (Cai, Drewe, & Kasibhatla, 2006).

Insecticidal Applications

The discovery of the insecticidal activity of isoxazole derivatives marked the beginning of a new era in the development of insecticides. These compounds act on previously unrecognized sites of insect γ-aminobutyric acid (GABA) receptors and ryanodine receptors (RyR), offering selectivity and safety due to their differing effects between insects and mammals. This discovery has led to the development of new, safer insecticides for pest management and crop protection (Casida, 2015).

Zukünftige Richtungen

Isoxazole derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Wirkmechanismus

Target of Action

Oxazole derivatives have been known to exhibit a wide spectrum of biological activities . For instance, some oxazole derivatives have shown selectivity for phosphodiesterase 4 over phosphodiesterase 10 and phosphodiesterase 11 .

Mode of Action

Oxazole derivatives have been known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

It is known that oxazole derivatives can influence a variety of biological activities, such as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Result of Action

Oxazole derivatives have been known to exhibit a wide spectrum of biological activities, which suggests that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

N-(1,2-oxazol-4-yl)-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-13(15-12-9-14-17-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHAULPWUDYURK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2696311.png)

![Methyl 6-[2-[(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl]-5-oxothiomorpholine-3-carboxylate](/img/structure/B2696313.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/no-structure.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696321.png)

![2-{[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2696322.png)

![1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2696327.png)